Lysyl-lysyl-glycyl-glutamic acid
Overview
Description
Lysyl-lysyl-glycyl-glutamic acid is a tetrapeptide composed of two lysine residues, one glycine residue, and one glutamic acid residue. This compound is of interest due to its potential biological activities and applications in various fields such as biochemistry, medicine, and biotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lysyl-lysyl-glycyl-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid (glutamic acid) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (glycine) is coupled to the growing peptide chain using a coupling reagent such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for the addition of the lysine residues.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. This method can be more cost-effective and scalable for large quantities.
Chemical Reactions Analysis
Types of Reactions
Lysyl-lysyl-glycyl-glutamic acid can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Deamidation: Conversion of glutamine residues to glutamic acid.
Oxidation: Oxidation of the side chains of lysine residues.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Deamidation: Can be catalyzed by enzymes such as glutaminases.
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide or performic acid.
Major Products
Hydrolysis: Yields lysine, glycine, and glutamic acid.
Deamidation: Converts glutamine to glutamic acid.
Oxidation: Produces oxidized lysine derivatives.
Scientific Research Applications
Lysyl-lysyl-glycyl-glutamic acid has several scientific research applications:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and wound healing properties.
Biotechnology: Utilized in the development of peptide-based biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of lysyl-lysyl-glycyl-glutamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Lysyl-glycyl-glutamic acid: A tripeptide with similar properties but lacking one lysine residue.
Glycyl-glutamic acid: A dipeptide with simpler structure and different biological activities.
Lysyl-glutamic acid: Another dipeptide with distinct properties.
Uniqueness
Lysyl-lysyl-glycyl-glutamic acid is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and potential applications. Its tetrapeptide structure allows for more complex interactions with biological targets compared to shorter peptides.
Properties
IUPAC Name |
(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]acetyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36N6O7/c20-9-3-1-5-12(22)17(29)25-13(6-2-4-10-21)18(30)23-11-15(26)24-14(19(31)32)7-8-16(27)28/h12-14H,1-11,20-22H2,(H,23,30)(H,24,26)(H,25,29)(H,27,28)(H,31,32)/t12-,13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQWGICKJIJKNO-IHRRRGAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90992905 | |
Record name | N-[2-({6-Amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxyethylidene]glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90992905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72189-84-5 | |
Record name | Lysyl-lysyl-glycyl-glutamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072189845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-({6-Amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxyethylidene]glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90992905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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